EINECS 264-319-9, also known as Myristic Acid, is a saturated fatty acid with the molecular formula . It is classified under organic compounds, specifically as a fatty acid. Myristic acid is naturally occurring in various animal and vegetable fats and oils, and it plays a significant role in biological processes. It is primarily derived from the nutmeg seed oil and palm kernel oil.
Myristic acid is predominantly sourced from natural fats, particularly from the seeds of the nutmeg tree (Myristica fragrans) and palm kernel oil. It can also be synthesized through various chemical processes.
Myristic acid falls under the following classifications:
Myristic acid can be synthesized through several methods:
The synthesis often requires specific temperatures and pressures to optimize yield. For example, hydrogenation typically occurs at elevated temperatures (around 150-200 °C) with a nickel catalyst to facilitate the reaction.
Myristic acid has a straight-chain structure with a carboxylic acid functional group at one end. The structural representation is as follows:
Myristic acid undergoes various chemical reactions typical for fatty acids:
The esterification reaction typically requires an acid catalyst (e.g., sulfuric acid) and is reversible, necessitating removal of water to drive the reaction toward ester formation.
Myristic acid functions primarily as a fatty acid in biological systems, influencing membrane fluidity and acting as a precursor for various bioactive lipids. The mechanism involves:
Studies indicate that myristoylation (the addition of myristic acid to proteins) plays a crucial role in cellular signaling pathways and protein function.
Myristic acid's solubility characteristics make it suitable for use in various formulations, including pharmaceuticals and cosmetics.
Myristic acid has several scientific uses:
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